molecular formula C19H25N3O2S B2592023 3-Cyclopentyl-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one CAS No. 1172264-07-1

3-Cyclopentyl-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2592023
CAS No.: 1172264-07-1
M. Wt: 359.49
InChI Key: DINRFCRXDOVDHY-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,3,4-oxadiazole scaffold linked to a thiophene ring and a piperidine subunit, a structural configuration commonly associated with diverse pharmacological activities. The 1,3,4-oxadiazole ring is a well-known pharmacophore in the development of novel therapeutic agents, particularly in oncology. Research indicates that derivatives containing this moiety have demonstrated promising antiproliferative effects against various cancer cell lines by targeting critical enzymes and pathways involved in cell proliferation. These mechanisms can include the inhibition of thymidylate synthase, topoisomerase II, telomerase, and histone deacetylase (HDAC) . Furthermore, the integration of the thiophene heterocycle, a common feature in bioactive molecules, may enhance the compound's binding affinity and selectivity. This specific molecular architecture makes 3-Cyclopentyl-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one a valuable chemical probe for researchers investigating new mechanisms of action, conducting structure-activity relationship (SAR) studies, and screening for potential biological activity in areas such as anticancer and antimicrobial research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-cyclopentyl-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c23-17(10-9-14-5-1-2-6-14)22-11-3-7-15(13-22)18-20-21-19(24-18)16-8-4-12-25-16/h4,8,12,14-15H,1-3,5-7,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINRFCRXDOVDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction, typically involving the reduction of a corresponding nitrile or amide.

    Final Assembly: The final compound is assembled by linking the cyclopentyl group to the piperidine ring through a propanone linker, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential therapeutic agent for neurological disorders.

    Material Science: The compound’s electronic properties make it of interest for the development of organic semiconductors and other advanced materials.

    Biological Research: The compound can be used as a probe to study various biological pathways and mechanisms, particularly those involving the central nervous system.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

The table below summarizes structural differences and similarities:

Compound Name Core Structure Key Substituents Biological Target/Activity
Target Compound Propan-1-one + piperidine + oxadiazole Cyclopentyl, thiophen-2-yl PARP inhibition (inferred)
1-(5-(3-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)phenyl)thiophen-2-yl)ethanone (5w) Ethyl ketone + oxadiazole + thiophene 4-Methoxybenzyl, phenyl PARP inhibition (MCF-7/MDA-MB-231 cells)
1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one Propan-1-one + benzimidazole + oxadiazole Trichloromethyl Anticancer (broad-spectrum)
1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one Propan-1-one + oxadiazole Phenoxyphenyl, substituted aryl (e.g., phenyl, halogenated) Anti-inflammatory, analgesic
Key Observations:
  • Oxadiazole Role : All compounds contain the 1,3,4-oxadiazole ring, a versatile scaffold for hydrogen bonding and π-π interactions in enzyme binding .
  • Substituent Impact: Thiophene vs. Benzyl: The target compound’s thiophen-2-yl group (electron-rich sulfur heterocycle) may enhance interactions with PARP’s catalytic domain compared to 5w’s 4-methoxybenzyl group . Cyclopentyl vs. Trichloromethyl: The cyclopentyl group in the target compound likely improves metabolic stability over the trichloromethyl group in , which may confer higher reactivity but also toxicity risks. Piperidine vs.
PARP Inhibition (Target Compound vs. 5w and 5x ):
  • Target Compound : While specific data are unavailable, its structural similarity to 5w and 5x suggests PARP-1/2 inhibition. The thiophene moiety may mimic nicotinamide in PARP’s NAD+ binding site.
  • Compound 5w : Demonstrated IC₅₀ values of 0.89 µM (MCF-7) and 1.12 µM (MDA-MB-231) in cell viability assays, with caspase-3 activation confirming apoptosis induction .
  • Compound 5x : Substitution with 3,4-dimethoxybenzyl improved potency (IC₅₀: 0.72 µM in MCF-7), likely due to enhanced hydrophobic interactions .
Anticancer Activity (vs. Benzimidazole-Oxadiazole Derivative ):
  • The trichloromethyl-oxadiazole compound showed moderate activity against leukemia (GI₅₀: 3.2 µM) and breast cancer (GI₅₀: 4.1 µM) cell lines. Its mechanism involves tubulin polymerization inhibition, differing from the target compound’s inferred PARP targeting.
Anti-inflammatory Activity (vs. Phenoxyphenyl Analogs ):
  • Phenoxyphenyl-oxadiazole derivatives exhibited 68–74% inhibition in carrageenan-induced paw edema models (vs. 82% for diclofenac), suggesting the target compound’s cyclopentyl group may reduce ulcerogenic risks compared to aryl substituents.

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